
5-Methoxy-2,7-dimethylocta-1,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2,7-dimethylocta-1,6-diene is an organic compound with the molecular formula C11H20O. It is a derivative of octadiene, characterized by the presence of methoxy and methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,7-dimethylocta-1,6-diene typically involves the reaction of 3,7-dimethylocta-1,6-diene with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-2,7-dimethylocta-1,6-diene undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation at the vinyl group using rhodium (III) and iron (III) chloride in the presence of oxygen.
Hydroformylation: Reaction with rhodium hydride complexes to form aldehydes.
Isomerization: Alkene isomerization reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Rhodium (III) chloride, iron (III) chloride, oxygen
Hydroformylation: Rhodium hydride complexes
Isomerization: Catalysts such as rhodium complexes
Major Products Formed
Oxidation: Methyl ketones
Hydroformylation: Aldehydes
Isomerization: Isomerized alkenes
Aplicaciones Científicas De Investigación
5-Methoxy-2,7-dimethylocta-1,6-diene is utilized in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: Studying the effects of methoxy and methyl groups on biological activity.
Medicine: Investigating potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2,7-dimethylocta-1,6-diene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the diene structure allows for various addition reactions. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Nerol, methyl ether: Similar structure with a methoxy group.
Geranyl methyl ether: Another derivative of octadiene with similar functional groups.
Uniqueness
5-Methoxy-2,7-dimethylocta-1,6-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications in various fields make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
54009-90-4 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
5-methoxy-2,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C11H20O/c1-9(2)6-7-11(12-5)8-10(3)4/h8,11H,1,6-7H2,2-5H3 |
Clave InChI |
XADMTPDRRKVYOK-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(CCC(=C)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


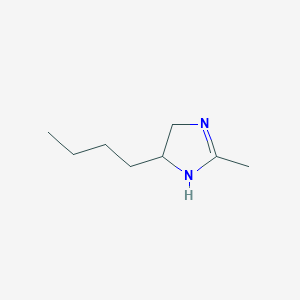
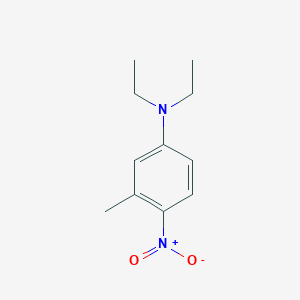

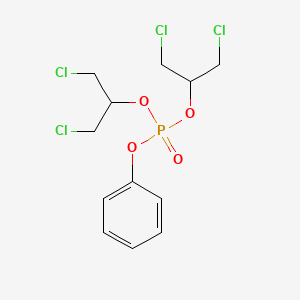

![2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14649273.png)


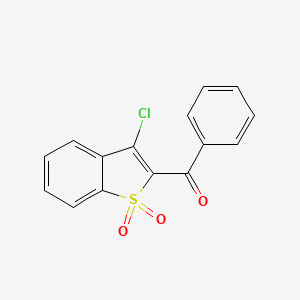
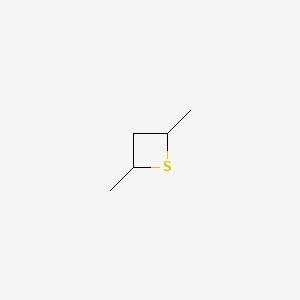
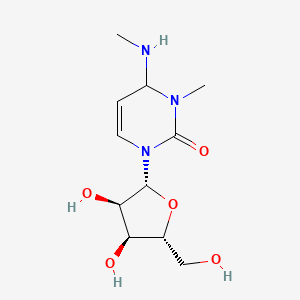
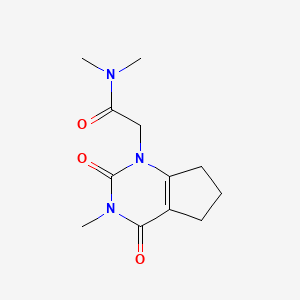
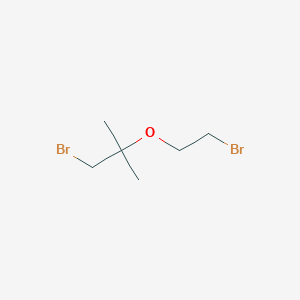
![4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine](/img/structure/B14649335.png)
